Ethyl 4-fluoro-3-oxopentanoate

Overview

Description

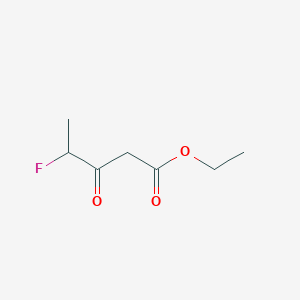

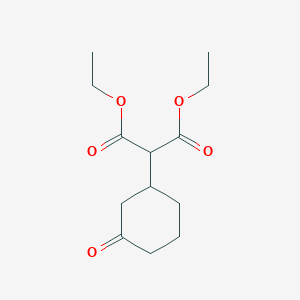

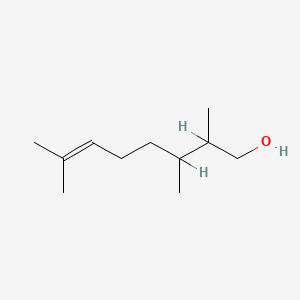

Ethyl 4-fluoro-3-oxopentanoate is a chemical compound with the molecular formula C7H11FO3 . It has a molecular weight of 162.15900 .

Synthesis Analysis

The synthesis of Ethyl 4-fluoro-3-oxopentanoate involves a reaction with Ethyl 2-fluoropropionate and 4-PENTENOIC ACID . The synthetic route involves multiple steps and the yield varies depending on the specific conditions .

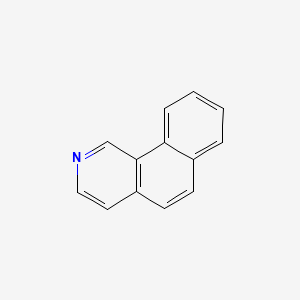

Molecular Structure Analysis

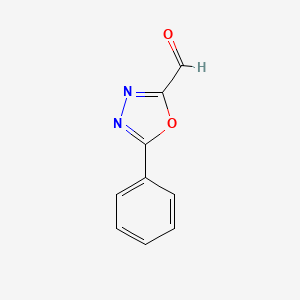

The molecular structure of Ethyl 4-fluoro-3-oxopentanoate consists of seven carbon atoms, eleven hydrogen atoms, one fluorine atom, and three oxygen atoms . The InChI code for this compound is 1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 .

Scientific Research Applications

Polymerization

- Ethyl 4-fluoro-3-oxopentanoate is involved in the cleavage reactions which contribute to the polymerization of certain substances. For instance, the cleavage of β-ketoesters like Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide results in compounds that rapidly induce the polymerization of methyl methacrylate, playing a role in the reactivation of pseudoterminated propagation centers in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

Enzymatic Reduction

- In biochemical processes, this compound is used in enzymatic reductions. For instance, it is reduced by microbial aldehyde reductase in an organic solvent-water diphasic system. This process is crucial for the stereoselective reduction of Ethyl 4-chloro-3-oxobutanoate, a related compound (Shimizu et al., 1990).

Synthesis of Fluorinated Compounds

- Ethyl 4-fluoro-3-oxopentanoate is used in the synthesis of various fluorinated compounds, which are valuable in different chemical applications. For example, it is used in synthesizing 3-Fluorofuran-2(5H)-ones based on photoisomerization and cyclization of Fluoroalk-2-enoates (Pomeisl et al., 2007).

Biofuel Research

- In the field of biofuel, Ethyl 4-fluoro-3-oxopentanoate (also known as Ethyl levulinate) has been investigated for its combustion kinetics. It is considered a potential liquid fuel candidate that can be obtained from lignocellulosic biomass (Ghosh et al., 2018).

Synthesis of Pharmaceutical Intermediates

- It serves as a key intermediate in pharmaceutical synthesis, such as in the production of voriconazole, an antifungal medication. A "one-pot" reaction utilizing Ethyl 4-fluoro-3-oxopentanoate as a raw material has been developed for synthesizing 5-fluoro-6-ethyl-4-hydroxy-pyrimidine, a crucial intermediate in voriconazole production (Pan Xian-hua, 2013).

Safety And Hazards

Ethyl 4-fluoro-3-oxopentanoate is classified as a potentially hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H226, H315, and H319 . These statements indicate that the compound is flammable, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

ethyl 4-fluoro-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCSCKJODSCXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460436 | |

| Record name | ETHYL 4-FLUORO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-3-oxopentanoate | |

CAS RN |

227184-02-3 | |

| Record name | ETHYL 4-FLUORO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)

![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)